N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a morpholine ring and a para-acetylaminophenyl group. Pyridazinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects . The morpholine moiety enhances solubility and bioavailability, while the acetamide linkage allows structural flexibility for target-specific interactions.
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H21N5O4/c1-13(24)19-14-2-4-15(5-3-14)20-17(25)12-23-18(26)7-6-16(21-23)22-8-10-27-11-9-22/h2-7H,8-12H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
NZMDWCGLPDLCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acetylation of 4-aminophenylacetic acid to form N-(4-acetylamino)phenylacetic acid. This intermediate is then reacted with 3-(morpholin-4-yl)-6-oxopyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on core modifications, substituents, and pharmacological profiles. Key comparisons include:
Pyridazinone-Acetamide Derivatives with Piperazine/Morpholine Substituents
Key Observations :
- Morpholine vs.
- Bioactivity : Thioacetamide derivatives (e.g., 8a ) show receptor-modulating activity, while antipyrine hybrids (e.g., 6c ) are designed for dual-target engagement (e.g., cyclooxygenase and kinase inhibition) .
Morpholine-Containing Analogs
Key Observations :
- Morpholinone vs. Morpholine: The acetylated morpholinone in introduces rigidity and electron-withdrawing effects, contrasting with the target’s unsubstituted morpholine, which may enhance conformational flexibility.
- Spectral Signatures: IR peaks for C=O in morpholinone analogs (~1660–1640 cm⁻¹) align with expected values for acetamide and ketone groups .
Sulfur-Containing Derivatives
Key Observations :
Biological Activity
N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in the sources
The presence of the acetylamino group and the morpholine moiety suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related derivatives showed promising results in animal models using the maximal electroshock (MES) test, which is a standard method for evaluating anticonvulsant efficacy. Compounds with similar structural features demonstrated effective protection against seizures, highlighting the importance of specific functional groups in enhancing biological activity .
The proposed mechanisms for anticonvulsant activity include:
- Sodium Channel Modulation : Compounds with a similar core structure have been shown to bind to neuronal voltage-sensitive sodium channels, which play a critical role in seizure propagation. The binding affinity varies based on structural modifications, suggesting that the morpholine and pyridazinone components may influence this interaction .
- Lipophilicity and CNS Distribution : The lipophilic nature of the compound affects its ability to cross the blood-brain barrier, which is crucial for anticonvulsant efficacy. Studies indicate that more lipophilic derivatives tend to show delayed but prolonged anticonvulsant action due to their distribution properties .
Anticancer Activity
Emerging evidence suggests that compounds related to this compound may possess anticancer properties. In vitro studies have shown that similar structures can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth. For instance, modifications leading to enhanced binding affinity for fibroblast growth factor receptors (FGFRs) have been linked to reduced tumorigenesis in preclinical models .
Case Studies
- Anticonvulsant Screening :
-
Anticancer Efficacy :
- Research into related compounds indicated their ability to inhibit cell growth in multiple cancer lines. The introduction of fluorine atoms or trifluoromethyl groups was noted to enhance metabolic stability and biological activity, suggesting a pathway for further development in cancer therapeutics .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
